Cas no 942-93-8 (5-Chloro-1-oxo-1-phenylpentane)

5-Chloro-1-oxo-1-phenylpentane structure
942-93-8 structure
Product Name:5-Chloro-1-oxo-1-phenylpentane
Numéro CAS:942-93-8
Le MF:C11H13ClO
Mégawatts:196.673322439194
MDL:MFCD00039390
CID:807503
Update Time:2025-06-09

5-Chloro-1-oxo-1-phenylpentane Propriétés chimiques et physiques

Nom et identifiant

    • 1-Pentanone,5-chloro-1-phenyl-
    • 5-chloro-1-phenylpentan-1-one
    • 5-Chloro-1-oxo-1-phenylpentane
    • 4-Chlorobutyl phenyl ketone
    • 5-Chloro-1-phenyl-1-pentanone
    • delta-Chlorovalerophenone
    • 5-Chloro-1-phenyl-1-pentanone (ACI)
    • Valerophenone, 5-chloro- (6CI, 7CI, 8CI)
    • 5-Chlorovalerophenone
    • δ-Chlorovalerophenone
    • MDL: MFCD00039390
    • Piscine à noyau: 1S/C11H13ClO/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
    • La clé Inchi: HTQNQSPMTCJERU-UHFFFAOYSA-N
    • Sourire: O=C(CCCCCl)C1C=CC=CC=1

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 1
  • Comptage des atomes lourds: 13
  • Nombre de liaisons rotatives: 5

Propriétés expérimentales

  • Dense: 1.081±0.06 g/cm3 (20 ºC 760 Torr),
  • Point de fusion: 176-178 ºC
  • Solubilité: Très légèrement soluble (0,15 G / l) (25 ºC),

5-Chloro-1-oxo-1-phenylpentane PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
CCZ0001-1g
5-chloro-1-phenylpentan-1-one
942-93-8 99%
1g
$380 2023-09-07
TRC
C066565-250mg
5-Chloro-1-oxo-1-phenylpentane
942-93-8
250mg
$ 240.00 2022-06-06
TRC
C066565-500mg
5-Chloro-1-oxo-1-phenylpentane
942-93-8
500mg
$ 395.00 2022-06-06
eNovation Chemicals LLC
D641471-1g
5-chloro-1-phenylpentan-1-one
942-93-8 97%
1g
$420 2024-06-05
eNovation Chemicals LLC
D641471-5g
5-chloro-1-phenylpentan-1-one
942-93-8 97%
5g
$1200 2024-06-05
Fluorochem
203614-1g
5-Chloro-1-oxo-1-phenylpentane
942-93-8 97%
1g
£249.00 2022-03-01
Fluorochem
203614-2g
5-Chloro-1-oxo-1-phenylpentane
942-93-8 97%
2g
£424.00 2022-03-01
Fluorochem
203614-5g
5-Chloro-1-oxo-1-phenylpentane
942-93-8 97%
5g
£730.00 2022-03-01
Key Organics Ltd
MS-20973-1G
5-Chloro-1-oxo-1-phenylpentane
942-93-8 >95%
1g
£411.00 2025-02-08
Key Organics Ltd
MS-20973-5G
5-Chloro-1-oxo-1-phenylpentane
942-93-8 >95%
5g
£923.00 2025-02-08

5-Chloro-1-oxo-1-phenylpentane Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Aluminum chloride Solvents: Chloroform ;  1.5 h, rt
Référence
5-Chloro-1-phenylpentan-1-one
Bechmann, Nicole; Kniess, Torsten; Pietzsch, Jens; Koenig, Jonas; Koeckerling, Martin, IUCrData, 2016, 1(1),

Méthode de production 2

Conditions de réaction
1.1 Solvents: Ethanol ;  30 min, < 5 °C; 2 h, rt
Référence
Small molecule CMKLR1 antagonists such as α-NETA analogs in inflammatory disease
, United States, , ,

Méthode de production 3

Conditions de réaction
1.1 Catalysts: Aluminum chloride ;  25 min, 0 °C; 1 h, 0 °C; 1 h, 20 °C
Référence
Polymethylene derivatives of nucleic bases bearing ω-functional groups. VIII. ω-Oxo-ω-phenylalkylpyrimidines and -purines
Komissarov, V. V.; Kritzyn, A. M., Russian Journal of Bioorganic Chemistry, 2010, 36(4), 477-487

Méthode de production 4

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  90 min, 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux
Référence
Evaluation of bifunctional chiral phosphine oxide catalysts for the asymmetric hydrosilylation of ketimines
Warner, Christopher J. A.; Berry, Sian S.; Jones, Simon, Tetrahedron, 2019, 75(50),

Méthode de production 5

Conditions de réaction
1.1 Catalysts: Aluminum chloride ;  10 min, 0 °C; 30 min, 0 °C
Référence
Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans
Monasterolo, Claudio; Muller-Bunz, Helge; Gilheany, Declan G., Chemical Science, 2019, 10(26), 6531-6538

Méthode de production 6

Conditions de réaction
1.1 Catalysts: Aluminum chloride ;  1 h, 0 °C
1.2 Reagents: Water
Référence
Visible-Light-Promoted Site-Specific and Diverse Functionalization of a C(sp3)-C(sp3) Bond Adjacent to an Arene
Wang, Yaxin; Wang, Nengyong; Zhao, Jianyou; Sun, Minzhi; You, Huichao; et al, ACS Catalysis, 2020, 10(12), 6603-6612

Méthode de production 7

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ,  Water
Référence
Reaction of ω-azido ketones with triphenylphosphine. A general synthesis of cyclic imines
Vaultier, M.; Lambert, P. H.; Carrie, R., Bulletin de la Societe Chimique de France, 1986, (1), 83-92

Méthode de production 8

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Benzene ,  Water ;  24 h, rt
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  2 - 3 atm, 70 °C
Référence
Palladium and visible-light mediated carbonylative Suzuki-Miyaura coupling of unactivated alkyl halides and aryl boronic acids
Roslin, Sara; Odell, Luke R., Chemical Communications (Cambridge, 2017, 53(51), 6895-6898

Méthode de production 9

Conditions de réaction
1.1 Reagents: Triethylamine ,  Chlorodimethylphenylsilane Catalysts: 1,10-Phenanthroline Solvents: Dimethylformamide ;  12 h, rt
Référence
A new approach for the copper-catalyzed functionalization of alkyl hydroperoxides with organosilicon compounds via in-situ-generated alkylsilyl peroxides
Zhong, Wenfeng; Xu, Weiping; Yang, Qin; Kato, Terumasa; Liu, Yan; et al, Tetrahedron, 2022, 112,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Trichloromethylsilane Catalysts: Triethylamine ,  Cuprous iodide Solvents: Dimethylformamide ;  12 h, 28 °C
Référence
In-situ-generation of alkylsilyl peroxides from alkyl hydroperoxides and their subsequent copper-catalyzed functionalization with organosilicon compounds
Xu, Weiping; Zhong, Wenfeng; Yang, Qin; Kato, Terumasa; Liu, Yan; et al, Tetrahedron Letters, 2021, 75,

Méthode de production 11

Conditions de réaction
1.1 Catalysts: Aluminum chloride ;  30 min, cooled; 1 h, cooled; 5 min, reflux
Référence
Thermal decomposition of cyclic N,N-dimethylhydrazonium fluoroborates
Subramaniam, Girija, 1980, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Hydrochloric acid Catalysts: Cupric acetate Solvents: N-Methyl-2-pyrrolidone ,  Water ;  2 h, 25 °C
Référence
Copper-catalyzed radical ring-opening halogenation with HX
Liu, Shuai; Bai, Ming; Xu, Peng-Fei; Sun, Qing-Xin; Duan, Xin-Hua; et al, Chemical Communications (Cambridge, 2021, 57(69), 8652-8655

Méthode de production 13

Conditions de réaction
1.1 Reagents: Hydrochloric acid Catalysts: Cupric acetate Solvents: N-Methyl-2-pyrrolidone ,  Water ;  1 h, rt
Référence
Green preparation of haloalkyl ketone using hydrogen halide as halogen source
, China, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: Aluminum chloride Solvents: Benzene
1.2 Reagents: Water
Référence
Synthesis and some properties of 6-[(ω-aroylbutyl)thio]purines
Gromov, M. Yu.; Skachilova, S. Ya.; Aleksandrova, E. V.; Kochergin, P. M., Chemistry of Heterocyclic Compounds (New York)(Translation of Khimiya Geterotsiklicheskikh Soedinenii), 2000, 35(10), 1225-1229

Méthode de production 15

Conditions de réaction
1.1 Catalysts: Aluminum chloride ;  0 °C; 1 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization
Tanaka, Hiroki; Ukegawa, Naoya; Uyanik, Muhammet ; Ishihara, Kazuaki, Journal of the American Chemical Society, 2022, 144(13), 5756-5761

Méthode de production 16

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water
Référence
Preparation of ω-chloroimines
Sulmon, Paul; De Kimpe, Norbert; Schamp, Niceas, Synthesis, 1989, (1), 8-12

Méthode de production 17

Conditions de réaction
1.1 Reagents: tert-Butyl hypochlorite Catalysts: 1,10-Phenanthroline ,  Silver triflate Solvents: Acetonitrile ;  48 h, rt
Référence
Regioselective Synthesis of Carbonyl-Containing Alkyl Chlorides via Silver-Catalyzed Ring-Opening Chlorination of Cycloalkanols
Huang, Feng-Qing; Xie, Jian; Sun, Jian-Guo; Wang, Yue-Wei; Dong, Xin; et al, Organic Letters, 2016, 18(4), 684-687

Méthode de production 18

Conditions de réaction
1.1 Catalysts: Aluminum chloride Solvents: Benzene ;  0 °C; 1 h, 0 °C
1.2 Solvents: Water
Référence
α-Oxo-Ketenimines from Isocyanides and α-Haloketones: Synthesis and Divergent Reactivity
Mamboury, Mathias; Wang, Qian; Zhu, Jieping, Chemistry - A European Journal, 2017, 23(52), 12744-12748

Méthode de production 19

Conditions de réaction
1.1 Reagents: Magnesium ,  Lithium chloride Solvents: Tetrahydrofuran ;  7.5 min, 50 °C
1.2 Solvents: Diethyl ether ;  20 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Référence
Grignard Reagents on a Tab: Direct Magnesium Insertion under Flow Conditions
Huck, Lena; de la Hoz, Antonio ; Diaz-Ortiz, Angel; Alcazar, Jesus, Organic Letters, 2017, 19(14), 3747-3750

Méthode de production 20

Conditions de réaction
1.1 Reagents: Chlorosuccinimide ,  Potassium persulfate Catalysts: Silver nitrate Solvents: 1,2-Dichloroethane ,  Water ;  8 h, 25 °C
Référence
Regiospecific synthesis of distally chlorinated ketones via C-C bond cleavage of cycloalkanols
Fan, Xuefeng; Zhao, Huijun; Yu, Jiajia; Bao, Xiaoguang; Zhu, Chen, Organic Chemistry Frontiers, 2016, 3(2), 227-232

5-Chloro-1-oxo-1-phenylpentane Raw materials

5-Chloro-1-oxo-1-phenylpentane Preparation Products

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